Stearic Acid

Beschreibung

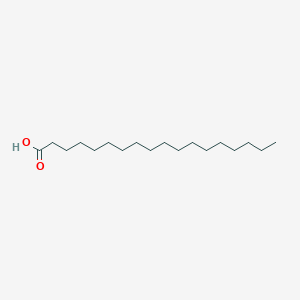

Structure

2D Structure

Eigenschaften

IUPAC Name |

octadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQXTHQIDYTFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2, Array, CH3(CH2)16COOH | |

| Record name | STEARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | STEARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | stearic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Stearic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18639-67-3 | |

| Record name | Octadecanoic acid, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18639-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8021642 | |

| Record name | Octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Stearic acid is a white solid with a mild odor. Floats on water. (USCG, 1999), Dry Powder; Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid, Colorless or white solid; [HSDB] White flakes; [MSDSonline], Solid, WHITE CRYSTALS OR POWDER WITH CHARACTERISTIC ODOUR., hard, white or faintly yellowish crystalline solid/tallow odour, White solid with a mild odor. | |

| Record name | STEARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7203 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Stearic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STEARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Stearic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1092/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | STEARIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1020 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

721 °F at 760 mmHg (NTP, 1992), 371 °C, 721 °F | |

| Record name | STEARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stearic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Stearic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STEARIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1020 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

385 °F (NTP, 1992), 113 °C (235 °F) - closed cup, 385 °F (196 dec C) (closed cup), 196 °C, 385 °F | |

| Record name | STEARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stearic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STEARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STEARIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1020 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

1 to 10 mg/mL at 73 °F (NTP, 1992), In water, 0.568 mg/L at 25 °C, In water, 0.597 mg/L at 25 °C, Insoluble in water, Slightly soluble in ethanol, benzene; soluble in acetone, chloroform, carbon disulfide, For more Solubility (Complete) data for Stearic acid (6 total), please visit the HSDB record page., 0.000597 mg/mL, Solubility in water: none, practically insoluble in water; soluble in alcohol, ether, chloroform, 1 g in 20 ml alcohol (in ethanol) | |

| Record name | STEARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stearic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Stearic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Stearic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STEARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Stearic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1092/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9408 g/cu cm at 20 °C, Relative density (water = 1): 0.94-0.83, 0.86 | |

| Record name | STEARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stearic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STEARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STEARIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1020 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

9.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.80 (Air = 1), 9.8 | |

| Record name | STEARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stearic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STEARIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1020 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 344.7 °F ; 5 mmHg at 408.2 °F (NTP, 1992), 0.00000004 [mmHg], Vapor pressure = 1 mm Hg at 173.1 °C, 7.22X10-7 mm Hg at 25 °C (ext), Vapor pressure, Pa at 174 °C: 133, 1 mmHg at 344.7 °F; 5 mmHg at 408.2 °F | |

| Record name | STEARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stearic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7203 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Stearic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STEARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STEARIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1020 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Monoclinic leaflets from alcohol, White or slightly yellow crystal masses, or white to slightly yellow powder, Colorless, wax-like solid, White amorphous solid or leaflets | |

CAS No. |

57-11-4, 30399-84-9 | |

| Record name | STEARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stearic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearic acid [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isostearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030399849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stearic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | stearic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | octadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Stearic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ELV7Z65AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Stearic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Stearic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STEARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STEARIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1020 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

156.7 °F (NTP, 1992), 69.3 °C, 68.8 °C, 69-72 °C, 156.7 °F | |

| Record name | STEARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Stearic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Stearic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2000 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Stearic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STEARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0568 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STEARIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1020 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to Stearic Acid: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of stearic acid, a saturated long-chain fatty acid with significant applications in the pharmaceutical, cosmetic, and food industries.[1][2][3][4][5]

Chemical Structure

This compound, systematically named octadecanoic acid, is a saturated fatty acid with an 18-carbon backbone.[1][6][7] Its structure consists of a seventeen-carbon alkyl chain attached to a carboxylic acid functional group.[1][8] The absence of double bonds in its hydrocarbon chain classifies it as a saturated fatty acid.[1]

The amphipathic nature of this compound, possessing both a nonpolar, hydrophobic hydrocarbon tail and a polar, hydrophilic carboxyl head, is fundamental to its utility as a surfactant and emulsifier.[3][6]

Caption: 2D chemical structure of this compound (Octadecanoic acid).

Physicochemical Properties

This compound is a waxy, white or yellowish solid at room temperature with a mild, oily odor.[3][6][11][12] Its physical state is a direct consequence of the strong intermolecular van der Waals forces between the long, straight hydrocarbon chains, leading to a relatively high melting point compared to unsaturated fatty acids.[1][8]

| Property | Value | Reference |

| Molar Mass | 284.48 g/mol | [7] |

| Melting Point | 69.3 °C (156.7 °F) | [4][6] |

| Boiling Point | 361 °C (682 °F) | [4][6] |

| Density | 0.9408 g/cm³ (at 20 °C) | [6][13] |

| 0.847 g/cm³ (at 70 °C) | [6][13][14] | |

| Solubility in Water | Practically insoluble | [1][4][10] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, acetone, carbon tetrachloride, and carbon disulfide.[1][3][4][10][13] | |

| pKa | 4.50 | [6] |

| Crystal Structure | Monoclinic | [7][15] |

Experimental Protocols

Determination of Melting Point (Capillary Method)

Principle: This method involves heating a small, powdered sample of the substance in a capillary tube and observing the temperature range over which it melts.

Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., silicone oil) equipped with a stirrer to ensure uniform temperature distribution.

-

Heating: The bath is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For pure crystalline solids like this compound, this range is typically narrow.

Determination of Solubility

Principle: This protocol determines the solubility of a solute in a specific solvent at a given temperature by establishing equilibrium and measuring the concentration of the dissolved solute.

Methodology:

-

Equilibrium Saturation: An excess amount of this compound is added to a known volume of the solvent (e.g., ethanol, water) in a sealed container.

-

Agitation and Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by careful filtration through a membrane filter that does not absorb the solute.

-

Quantification: A known volume of the clear, saturated filtrate is taken, and the solvent is evaporated. The mass of the remaining this compound residue is determined gravimetrically.

-

Calculation: The solubility is expressed as mass of solute per volume or mass of solvent (e.g., mg/mL or g/100g ).

Biosynthesis and Metabolism

This compound is one of the most common saturated fatty acids found in nature, abundant in both animal and vegetable fats.[5][6] It is produced biosynthetically from carbohydrates via the fatty acid synthesis pathway.[4] In humans, dietary this compound can be desaturated to oleic acid, a monounsaturated fatty acid, by the enzyme stearoyl-CoA desaturase-1 (SCD1).[6] This metabolic conversion is significant as it has been associated with a more favorable lipid profile, including lowered LDL cholesterol, compared to other saturated fatty acids.[6]

Caption: Metabolic conversion of this compound to oleic acid.

Production Workflow

Commercially, this compound is produced from the hydrolysis of fats and oils.[5][14] The most common method is the saponification of triglycerides using hot water and a catalyst, followed by distillation.[4][14]

Caption: General workflow for the commercial production of this compound.

References

- 1. pishrochem.com [pishrochem.com]

- 2. specialchem.com [specialchem.com]

- 3. This compound: Formula, Properties, Uses & Safety Explained [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. britannica.com [britannica.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. alignchemical.com [alignchemical.com]

- 8. samiraschem.com [samiraschem.com]

- 9. dermatology.mhmedical.com [dermatology.mhmedical.com]

- 10. This compound | 57-11-4 [chemicalbook.com]

- 11. This compound | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Chemical and Physical Properties this compound [scienceofcooking.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound [bionity.com]

- 15. journals.iucr.org [journals.iucr.org]

stearic acid CAS number and IUPAC name

An In-Depth Technical Guide to Stearic Acid for Researchers and Drug Development Professionals

Introduction

This compound, a saturated long-chain fatty acid, is a ubiquitous compound found in both animal and vegetable fats.[1][2][3] Its versatile physicochemical properties make it an indispensable component in a myriad of applications, ranging from cosmetics and food products to industrial manufacturing.[1][3] For researchers, scientists, and professionals in drug development, this compound serves as a critical excipient and a functional ingredient in advanced drug delivery systems.[4][5][6] This technical guide provides a comprehensive overview of this compound, covering its fundamental properties, production methods, experimental protocols, and its role in biological signaling pathways.

Chemical Identification

Physicochemical Properties

This compound's utility in various scientific and industrial applications is dictated by its distinct physical and chemical characteristics. It is a waxy, white or yellowish solid at room temperature.[3] The long, nonpolar hydrocarbon tail renders it largely insoluble in water, but it is soluble in organic solvents such as ethanol, acetone, and dichloromethane.[2][3]

| Property | Value | References |

| Molecular Formula | C18H36O2 | [2][8][10][11][13] |

| Molar Mass | 284.48 g/mol | [10][11] |

| Melting Point | 69.3 °C (156.7 °F) | [3][8] |

| Boiling Point | 361 °C (682 °F) | [8][10] |

| Density | 0.9408 g/cm³ (20 °C) | [10] |

| Solubility in water | 0.00018 g/100 mL | [10] |

Production and Purification

Commercial production of this compound primarily involves the processing of natural fats and oils.[14][15] The common methodologies include:

-

Hydrolysis of Triglycerides : This is a foundational step where fats and oils are treated with hot water (approximately 100°C) to break down the triglycerides into glycerol and a mixture of fatty acids.[14][15][16] This process is also known as saponification.[1][16]

-

Fractional Distillation : The resulting mixture of fatty acids is then separated based on their different boiling points through fractional distillation.[14][15] This allows for the isolation of this compound from other fatty acids like palmitic acid.

-

Hydrogenation : Unsaturated fatty acids, such as oleic acid, can be converted to this compound through hydrogenation.[1][14][15] This process involves reacting the unsaturated fatty acids with hydrogen gas in the presence of a catalyst, typically nickel or palladium.[15]

-

Purification : To achieve the high purity required for pharmaceutical and cosmetic applications, the separated this compound undergoes further purification steps like crystallization and filtration to remove any remaining impurities.[14]

Applications in Drug Development and Research

This compound is a versatile excipient in the pharmaceutical industry, valued for its lubricating, emulsifying, and stabilizing properties.[4][5][6]

-

Tablet and Capsule Lubricant : Its hydrophobic nature makes it an excellent lubricant in tablet manufacturing, preventing the formulation from sticking to the machinery and ensuring smooth tablet ejection.[4][5][17]

-

Emulsifying and Solubilizing Agent : In topical preparations like creams and ointments, this compound functions as an emulsifier, ensuring a uniform distribution of the active pharmaceutical ingredients (APIs).[4][5] It also aids in the solubilization of hydrophobic drugs in aqueous formulations.[5]

-

Stabilizer and Binder : this compound enhances the stability of medications by protecting active ingredients from degradation.[6] It also acts as a binder, improving the cohesion and mechanical strength of tablets.[5][6]

-

Drug Delivery Systems : Its hydrophobic properties are leveraged in the creation of lipid-based drug delivery systems. This compound is a key component in the formation of micelles, liposomes, and solid lipid nanoparticles (SLNs), which can enhance the solubility and bioavailability of poorly water-soluble drugs and enable controlled drug release.[4]

Experimental Protocols

Determination of the Melting and Freezing Point of this compound

This experiment is fundamental in characterizing the purity of a this compound sample.

Objective : To determine the melting and freezing point of this compound by observing its temperature change during heating and cooling.[18][19]

Materials :

-

This compound sample

-

Boiling tube

-

Beaker (400 mL)

-

Thermometer

-

Hot plate

-

Stopwatch

-

Clamp stand

Methodology :

Part 1: Heating Curve (Melting)

-

Place a sample of this compound into a boiling tube.

-

Set up a water bath by filling a beaker with water and placing it on a hot plate.

-

Secure the boiling tube containing the this compound in the water bath using a clamp stand, ensuring the this compound is below the water level.

-

Place a thermometer into the this compound.

-

Gently heat the water bath.[18]

-

Record the temperature of the this compound at regular intervals (e.g., every 30 or 60 seconds) as it heats up.[18][19]

-

Note the temperature at which the this compound begins to melt and the temperature at which it has completely melted.

-

Continue recording the temperature for a few minutes after all the this compound has melted.

Part 2: Cooling Curve (Freezing)

-

Turn off the hot plate and carefully remove the boiling tube from the hot water bath.

-

Allow the liquid this compound to cool down at room temperature.

-

Continue to record the temperature at regular intervals until the this compound has completely solidified and the temperature has dropped further.[18]

-

Note the temperature at which the this compound begins to solidify.

Data Analysis :

-

Plot a graph of temperature (Y-axis) versus time (X-axis) for both the heating and cooling data.

-

The heating curve will show a plateau where the temperature remains constant during melting. This temperature is the melting point.[20]

-

The cooling curve will also exhibit a plateau as the substance solidifies. This temperature represents the freezing point.[20] For a pure substance, the melting and freezing points should be the same.

Signaling Pathways and Logical Relationships

This compound is not merely an inert excipient; it is also a biologically active molecule involved in various cellular signaling pathways.

Mitochondrial Regulation

Dietary this compound has been shown to regulate mitochondrial fusion and function. Ingestion of this compound leads to the stearoylation of Transferrin Receptor 1 (TfR1), which in turn reduces JNK activation, promoting mitochondrial fusion and increasing fatty acid β-oxidation.[21]

Caption: this compound-induced mitochondrial fusion pathway.

Insulin Signaling Pathway

This compound can act as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B). By inhibiting PTP1B, this compound can enhance the phosphorylation of the insulin receptor, which may lead to increased glucose uptake into cells.[22]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. This compound: Formula, Properties, Uses & Safety Explained [vedantu.com]

- 4. pishrochem.com [pishrochem.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. alapolystabs.com [alapolystabs.com]

- 7. medkoo.com [medkoo.com]

- 8. pishrochem.com [pishrochem.com]

- 9. This compound | 57-11-4 [chemicalbook.com]

- 10. alignchemical.com [alignchemical.com]

- 11. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 12. This compound | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. specialchem.com [specialchem.com]

- 14. stearic-acid.net [stearic-acid.net]

- 15. stearic-acid.net [stearic-acid.net]

- 16. US9957465B2 - Preparation of this compound - Google Patents [patents.google.com]

- 17. pishrochem.com [pishrochem.com]

- 18. Melting and freezing this compound | Class experiment | RSC Education [edu.rsc.org]

- 19. edu.rsc.org [edu.rsc.org]

- 20. savemyexams.com [savemyexams.com]

- 21. Dietary this compound regulates mitochondria in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound serves as a potent inhibitor of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of stearic acid in different organic solvents

An In-depth Technical Guide to the Solubility of Stearic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. Understanding the solubility characteristics of this compound, a saturated fatty acid widely used as an excipient in pharmaceutical formulations, is critical for drug development, formulation design, and manufacturing processes. This document presents quantitative solubility data, details the experimental protocols for its determination, and provides a visual representation of a typical experimental workflow.

Core Principles of this compound Solubility

This compound (C18H36O2) is a long-chain saturated fatty acid with a carboxylic acid head group and a long nonpolar hydrocarbon tail. Its solubility is governed by the principle of "like dissolves like." Consequently, it exhibits poor solubility in polar solvents like water and greater solubility in less polar organic solvents.[1] Several factors influence its solubility, most notably the nature of the solvent and the temperature. Generally, the solubility of this compound in organic solvents increases with temperature.[2]

Quantitative Solubility Data

The following tables summarize the experimentally determined solubility of this compound in various organic solvents at different temperatures. The data has been compiled from multiple scientific sources to provide a comparative overview.

Table 1: Solubility of this compound in Alcohols and Ketones

| Solvent | Temperature (K) | Mole Fraction (x10^3) | Molar Solubility (mol/L) |

| Methanol | 301 | 1.80 | 0.052 |

| 303 | 1.94 | - | |

| 308 | 2.30 | - | |

| 311 | 2.56 | - | |

| 313 | 2.75 | - | |

| Ethanol | 301 | 6.03 | 0.164 |

| 303 | 6.64 | - | |

| 308 | 8.16 | - | |

| 313 | 9.94 | - | |

| 1-Propanol | - | - | 0.877 |

| 2-Propanol | - | - | 0.318 |

| 1-Butanol | - | - | 0.607 |

| Acetone | 301 | 6.94 | 0.168 |

| 303 | 7.74 | - | |

| 308 | 9.77 | - | |

| 311 | 11.27 | - | |

| 313 | 12.41 | - | |

| Butanone | - | - | 0.122 |

Data for mole fraction at varying temperatures from Heryanto et al.[3][4] Molar solubility data from Open Notebook Science project.[5]

Table 2: Solubility of this compound in Esters, Chlorinated Solvents, and Hydrocarbons

| Solvent | Temperature (K) | Mole Fraction (x10^3) | Molar Solubility (mol/L) |

| Ethyl Acetate | 301 | 11.83 | 0.295 |

| 303 | 13.06 | - | |

| 308 | 16.35 | - | |

| 311 | 18.73 | - | |

| 313 | 20.57 | - | |

| Dichloromethane | - | - | - |

| Trichloroethylene | - | - | 0.445 |

| Toluene | - | - | 0.060 |

| o-Xylene | - | - | 0.051 |

| Chlorobenzene | - | - | 0.084 |

| Hexane | - | - | 0.046 |

| Heptane | - | - | 0.037 |

| Decane | - | - | 0.018 |

Data for mole fraction at varying temperatures from Heryanto et al.[3][4] Molar solubility data from Open Notebook Science project.[5]

Experimental Protocols for Solubility Determination

The determination of this compound solubility is primarily achieved through several well-established experimental methods. The choice of method often depends on the required precision, the amount of sample available, and the properties of the solvent.

Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining solubility.[3]

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume (e.g., 25 mL) of the organic solvent in a sealed test tube or flask.[3]

-

Equilibration: The mixture is placed in a constant temperature water bath and agitated using a magnetic stirrer for a set period (e.g., 1.5 hours) to ensure the solution reaches saturation.[3] The system is then left undisturbed (e.g., overnight) to allow undissolved solid to settle.[3]

-

Sampling: A known mass of the clear, saturated supernatant is carefully withdrawn using a syringe and transferred to a pre-weighed sample bottle.[3]

-

Solvent Evaporation: The solvent in the sample bottle is evaporated, typically in an oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Mass Determination: The sample bottle containing the dried this compound residue is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the bottle. The mass of the solvent is calculated from the difference between the weight of the saturated solution and the weight of the dried residue.

-

Calculation: The solubility is then calculated and can be expressed in various units, such as grams of solute per 100 grams of solvent or mole fraction.

Synthetic (Phase Disappearance) Method

The synthetic method, also known as the phase disappearance method, involves observing the temperature at which a solid solute completely dissolves in a solvent.[4]

Methodology:

-

Sample Preparation: A series of samples with known compositions of this compound and the solvent are prepared in sealed glass tubes.

-

Heating and Observation: The tubes are slowly heated in a controlled temperature bath with constant stirring. The temperature at which the last solid particle of this compound disappears is recorded as the solubility temperature for that specific composition.

-

Data Analysis: By repeating this process for various compositions, a solubility curve of temperature versus composition can be constructed.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that can be used to determine the solubility of crystalline compounds like this compound.[1][5][6] This method is particularly useful as it requires only a small amount of sample.[5][6]

Methodology:

-

Sample Preparation: A known mixture of this compound and the solvent is prepared and hermetically sealed in a DSC pan.

-

Thermal Analysis: The sample is subjected to a controlled heating program in the DSC instrument. The instrument measures the heat flow into the sample relative to a reference.

-

Peak Analysis: The temperature at which the solid this compound melts in the presence of the solvent is observed as an endothermic peak on the DSC thermogram. The peak temperature corresponds to the solubility temperature for that composition.

-

Solubility Curve Construction: By analyzing mixtures with different compositions, a phase diagram can be constructed, from which the solubility at various temperatures can be determined.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the gravimetric determination of this compound solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

The solubility of this compound in organic solvents is a fundamental property that is essential for its application in pharmaceutical and other industries. This guide provides quantitative data and detailed experimental protocols to assist researchers and professionals in understanding and determining the solubility of this compound. The choice of solvent and the operating temperature are critical parameters that must be carefully considered during the development of formulations containing this compound.

References

- 1. Solubility Measurement of Lauric, Palmitic, and Stearic Acids in Ethanol, n-Propanol, and 2-Propanol Using Differential Scanning Calorimetry | Semantic Scholar [semanticscholar.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. scienceasia.org [scienceasia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

melting point and congealing temperature of stearic acid

An In-depth Technical Guide to the Melting and Congealing Temperatures of Stearic Acid

Introduction

This compound, systematically known as octadecanoic acid (C₁₈H₃₆O₂), is a saturated fatty acid with an 18-carbon chain.[1] It is one of the most common fatty acids found in nature, present in both animal and vegetable fats.[1] At room temperature, it exists as a white, waxy, or somewhat glossy solid.[2][3] Its physical properties, particularly its melting and congealing points, are critical for its wide range of applications in pharmaceuticals, cosmetics, food manufacturing, and industrial processes.[1]

This guide provides a comprehensive technical overview of the melting and congealing characteristics of this compound, intended for researchers, scientists, and professionals in drug development. It covers the quantitative values, detailed experimental protocols for their determination, and the fundamental principles of its phase transition behavior.

Melting Point and Congealing Temperature

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. Conversely, the congealing temperature (or freezing point) is the temperature at which a liquid transitions to a solid. For a pure substance, the melting and congealing temperatures are identical. However, the presence of impurities, such as other fatty acids (e.g., palmitic acid), can cause the substance to melt or congeal over a range of temperatures.[4][5]

Commercial this compound is often a mixture of stearic and palmitic acids, which affects its physical properties.[1] The grade of this compound (e.g., reagent, laboratory, or specific purity percentages) significantly influences its observed melting point.[2]

Quantitative Data

The table below summarizes the melting and congealing points of this compound from various sources, reflecting differences in purity and grade.

| Parameter | Grade/Purity | Temperature Range (°C) | Temperature Range (°F) | Reference(s) |

| Melting Point | High Purity/General | 69.4 - 69.6 °C | 156.9 - 157.3 °F | [1] |

| Melting Point | Analytical Standard | 69 - 71 °C | 156.2 - 159.8 °F | |

| Melting Point | Reagent Grade | 67 - 69 °C | 152.6 - 156.2 °F | [2] |

| Melting Point | Technical/Commercial | 53 - 63 °C | 127.4 - 145.4 °F | [6] |

| Melting Point | Laboratory Grade | 55 - 56 °C | 131 - 132.8 °F | [2] |

| Congealing Temperature | Pharmacopeial Standard | Not lower than 54 °C | Not lower than 129.2 °F | [7] |

| Titre (Solidification) | Technical Data | 54 - 57 °C | 129.2 - 134.6 °F | [8] |

Experimental Protocols

The determination of melting and congealing points can be performed using several established methods, ranging from simple laboratory setups to standardized instrumental techniques.

Capillary Tube Method (Heating Curve)

This is a common and straightforward method for determining the melting point.

Principle: A small, uniform sample of the substance is heated slowly in a controlled-temperature bath. The temperatures at which melting begins and is complete are observed. For a pure substance, this occurs over a very narrow range. Plotting temperature against time reveals a plateau, where the added heat energy is absorbed as the latent heat of fusion without a change in temperature.

Apparatus:

-

250 cm³ Beaker (for water bath)

-

Boiling tube or test tube

-

Thermometer (0–100°C) with 0.1°C resolution

-

Stop clock or timer

-

Clamp, stand, and boss

-

Controlled heat source (e.g., hot plate, Bunsen burner)

-

This compound sample

Procedure:

-

Place approximately 5 grams of this compound into a boiling tube.

-

Insert a thermometer into the solid this compound, ensuring the bulb is fully immersed.

-

Clamp the boiling tube in a beaker of water (water bath), ensuring the water level is above the level of the this compound.[9]

-

Begin heating the water bath gently and start the timer.

-

Record the temperature of the this compound at regular intervals (e.g., every 30 or 60 seconds).[10]

-

Continue recording the temperature until the this compound has completely melted and the temperature has risen by a further 5-10°C.[4]

-

Plot a graph of temperature (Y-axis) versus time (X-axis). The flat portion (plateau) of the curve indicates the melting point of the substance.[4]

Cooling Curve Method (Congealing Point)

This method is used to determine the congealing or freezing point.

Principle: A molten sample is allowed to cool at a steady rate. The temperature is monitored over time. As the substance crystallizes and solidifies, it releases the latent heat of fusion, causing the temperature to remain constant for a period. This temperature plateau corresponds to the congealing point.

Procedure:

-

Using the apparatus from the melting point determination, heat the this compound sample until it is completely molten, approximately 10-15°C above its expected melting point.[11]

-

Turn off the heat source and remove the boiling tube from the water bath, placing it in a test tube rack to cool in the ambient air.[4]

-

Start the timer and begin recording the temperature of the this compound at regular intervals (e.g., every 30 or 60 seconds) as it cools.[10]

-

Continue recording until the this compound is completely solid and the temperature has dropped a further 5-10°C.

-

Plot a graph of temperature (Y-axis) versus time (X-axis). The plateau observed during cooling indicates the congealing temperature.

Standardized Methods

For regulatory and quality control purposes, standardized methods are employed.

-

AOCS Official Method Cc 14-59, Congeal Point: This method measures the solidification temperature of fats. While specified for a temperature range of 25-45°C, its principles are applicable. The congeal point is defined by the specific conditions of the test, which involves controlled cooling and observation of solidification.[12][13]

-

Pharmacopeial Method for Congealing Temperature: This procedure involves melting the substance to a temperature no more than 20°C above its congealing point and pouring it into a specialized apparatus. The sample is cooled in a constant-temperature bath set 4-5°C below the expected congealing point. The sample is stirred continuously as it cools. The congealing point is taken as the average of at least four consecutive temperature readings that lie within a 0.2°C range after cooling has halted or slightly reversed.[7]

-

Differential Scanning Calorimetry (DSC): This instrumental technique provides highly accurate data on thermal transitions. A sample and a reference are subjected to a controlled temperature program, and the difference in heat flow required to maintain them at the same temperature is measured. The resulting thermogram shows a distinct endothermic peak during melting, from which the onset temperature and the peak temperature (often reported as the melting point) can be determined with high precision.[14][15]

Visualization of Phase Transitions

The following diagrams illustrate the theoretical and experimental aspects of this compound's phase transitions.

Caption: Phase transition pathway for this compound.

Caption: Experimental workflow for thermal analysis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 3. This compound | Occupational Safety and Health Administration [osha.gov]

- 4. Melting and freezing this compound | Class experiment | RSC Education [edu.rsc.org]

- 5. edu.rsc.org [edu.rsc.org]

- 6. ellementalpro.com [ellementalpro.com]

- 7. Method of Analysis for this compound | Pharmaguideline [pharmaguideline.com]

- 8. psgraw.com [psgraw.com]

- 9. glenalmondchemistry.wordpress.com [glenalmondchemistry.wordpress.com]

- 10. edu.rsc.org [edu.rsc.org]

- 11. web1.tvusd.k12.ca.us [web1.tvusd.k12.ca.us]

- 12. library.aocs.org [library.aocs.org]

- 13. 58 Special Properties of Fats, Oils, and Shortenings Methods [cerealsgrains.org]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

The Multifaceted Physiological Role of Stearic Acid in Cellular Functions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearic acid (C18:0), a saturated long-chain fatty acid, is a fundamental component of cellular lipids and a key player in a diverse array of cellular processes.[1] Far from being a mere structural component or a passive energy source, this compound actively participates in intricate signaling cascades, modulates membrane biophysics, and influences metabolic pathways, thereby impacting cell fate and function. Its roles are complex and often context-dependent, ranging from the induction of apoptosis in cancer cells to the regulation of mitochondrial dynamics.[2][3] This technical guide provides a comprehensive overview of the core physiological roles of this compound in cellular functions, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key signaling pathways.

I. Core Cellular Functions of this compound

This compound's influence extends across several critical cellular domains:

A. Modulation of Membrane Fluidity and Structure

As a saturated fatty acid, this compound contributes to the structural integrity of cellular membranes. Its incorporation into phospholipids tends to decrease membrane fluidity, making the membrane more rigid.[4] This alteration in the physical properties of the membrane can, in turn, affect the function of membrane-bound proteins and signaling complexes.

Quantitative Data Summary: Effect of this compound on Membrane Fluidity

| Parameter | Experimental System | This compound Concentration | Observed Effect on Fluidity | Citation(s) |

| Fluorescence Anisotropy (r) of DPH | Model phospholipid vesicles | Increasing concentrations | Increased anisotropy, indicating decreased fluidity.[4] | [4] |

B. Induction of Apoptosis